2-Ethynyl-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)aniline.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-(trifluoromethyl)aniline with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, at elevated temperatures (50-80°C) and under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent product quality and yield.
Catalyst Recovery and Recycling: Implementing methods for the recovery and recycling of palladium and copper catalysts to reduce costs and environmental impact.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Ethynyl-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynylaniline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-Ethynyl-2-(trifluoromethyl)aniline: Positional isomer with different reactivity and applications.
Properties
IUPAC Name |
2-ethynyl-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h1,3-5H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLOKZIXGFZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.